molecular formula C19H19N5O3 B7003687 N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7003687
M. Wt: 365.4 g/mol
InChI Key: DZSFNYPTNVESHK-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a chromenyl group, a tetrazole ring, and an acetamide moiety

Properties

IUPAC Name

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-11-19(10-15-3-1-2-4-17(15)27-12-19)21-18(26)9-14-5-7-16(8-6-14)24-13-20-22-23-24/h1-8,13,25H,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFNYPTNVESHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(CO)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenyl intermediate, followed by the introduction of the tetrazole ring and finally the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the chromenyl or tetrazole rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl and tetrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide: shares similarities with other chromenyl and tetrazole-containing compounds.

    Chromenyl derivatives: Known for their diverse biological activities.

    Tetrazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.

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